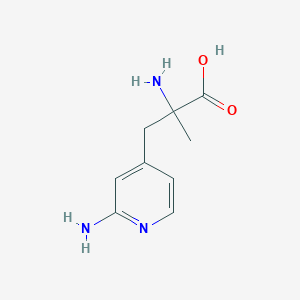
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid, commonly known as AMPA, is a type of amino acid that is widely used in scientific research. It is a synthetic analogue of glutamate, which is an important neurotransmitter in the central nervous system. AMPA is used to study the mechanisms of synaptic transmission and plasticity, as well as to develop new drugs for the treatment of neurological disorders.
Mecanismo De Acción
AMPA binds to the AMPA receptor and activates it, leading to the influx of cations such as calcium and sodium into the cell. This results in the depolarization of the cell membrane and the generation of an action potential. The activation of the AMPA receptor is important for the fast excitatory neurotransmission in the central nervous system.
Efectos Bioquímicos Y Fisiológicos
AMPA has been shown to have various biochemical and physiological effects in the central nervous system. It can enhance synaptic transmission and plasticity, which is important for learning and memory. It can also induce neuroprotection, which is important for the prevention of neurodegenerative diseases. However, excessive activation of the AMPA receptor can lead to excitotoxicity, which is a pathological process that can cause neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMPA in lab experiments is its potency and selectivity for the AMPA receptor. It can be used to study the mechanisms of synaptic transmission and plasticity with high precision. However, one of the limitations of using AMPA is its potential for excitotoxicity. Careful control of the concentration and duration of AMPA exposure is necessary to avoid neuronal damage.
Direcciones Futuras
There are many future directions for the use of AMPA in scientific research. One direction is the development of new drugs that target the AMPA receptor for the treatment of neurological disorders. Another direction is the study of the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of AMPA in combination with other drugs or therapies may lead to new treatments for neurological disorders.
Métodos De Síntesis
AMPA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of various chemicals to produce AMPA. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of precursors to produce AMPA. Both methods have been used to produce high-quality AMPA for research purposes.
Aplicaciones Científicas De Investigación
AMPA has been extensively used in scientific research to study the mechanisms of synaptic transmission and plasticity. It is also used to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. AMPA is a potent agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in the fast excitatory neurotransmission in the central nervous system.
Propiedades
Número CAS |
136485-48-8 |
|---|---|
Nombre del producto |
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid |
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H13N3O2/c1-9(11,8(13)14)5-6-2-3-12-7(10)4-6/h2-4H,5,11H2,1H3,(H2,10,12)(H,13,14) |
Clave InChI |
FTBSQHZKDFBIKO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=NC=C1)N)(C(=O)O)N |
SMILES canónico |
CC(CC1=CC(=NC=C1)N)(C(=O)O)N |
Sinónimos |
4-Pyridinepropanoicacid,-alpha-,2-diamino--alpha--methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




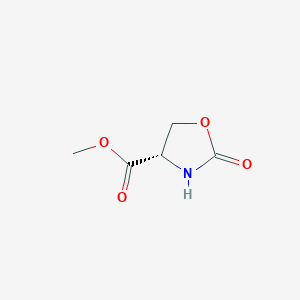
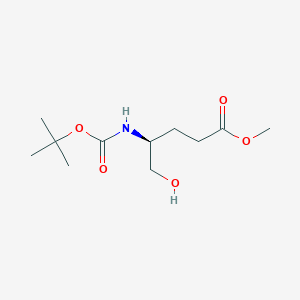

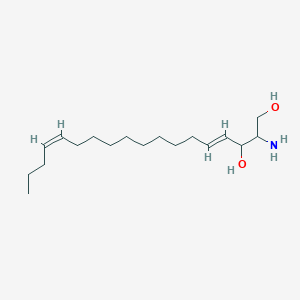

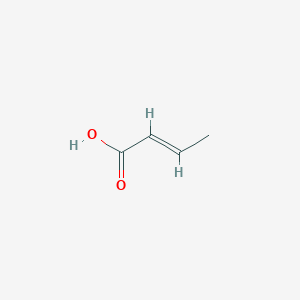
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)
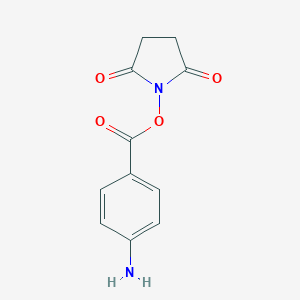

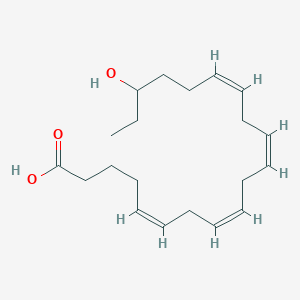
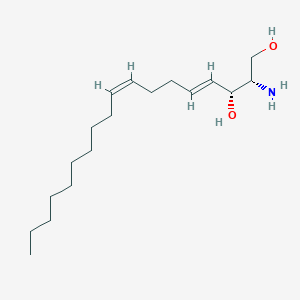
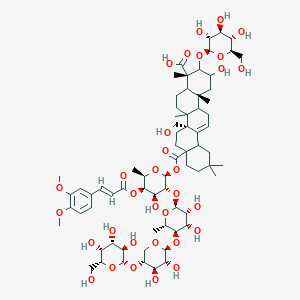
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)